![molecular formula C8H6Cl2N2O2 B3014669 7-Chloro-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride CAS No. 1820717-31-4](/img/structure/B3014669.png)
7-Chloro-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride
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Overview
Description
“7-Chloro-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
Imidazole is produced by condensation of o-phenylenediamine with formic acid . 2-Substituted derivatives are obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation . There are also other methods of synthesis, such as the Van Leusen Imidazole Synthesis and the Van Leusen Three-Component Reaction .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Benzimidazole is a base . It can also be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .Physical And Chemical Properties Analysis
The imidazole ring shows excellent solubility in water and other polar solvents . The dipole moment, melting point, and boiling point of the imidazole ring is 4.8 D in dioxane, 88.9 °C, and 267.8 °C respectively . It possesses intramolecular hydrogen bonding .Scientific Research Applications
Antitumor Activity
Imidazole derivatives, including 7-Chloro-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride, have been investigated for their antitumor potential. Researchers have synthesized related compounds and evaluated their efficacy against various cancer cell lines. For instance, 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine exhibited antitumor activity against MCF-7 and CaCo-2 cells .
Chemoselective Esterification
7-Chloro-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride can serve as a reagent in chemoselective esterification reactions. It participates in the formation of ester bonds with carboxylic acids, making it useful in synthetic chemistry .
Functional Molecules Synthesis
Imidazoles are key components in functional molecules used across various applications. Researchers have focused on regiocontrolled synthesis of substituted imidazoles, emphasizing the bonds formed during imidazole formation. These molecules find utility in drug development, materials science, and other fields .
Other Potential Applications
Beyond the mentioned fields, further research may uncover additional applications for this compound. Imidazole derivatives often exhibit diverse biological activities, including antibacterial, anti-inflammatory, antiviral, and antioxidant properties. Investigating its potential in these areas could yield valuable insights.
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets such as tubulin , and are used in a variety of applications including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole rings are known to be amphoteric in nature, showing both acidic and basic properties . They are susceptible to both electrophilic and nucleophilic attacks due to their amphoteric phenomenon . This property could play a role in its interaction with its targets.
Biochemical Pathways
Imidazole derivatives are known to have a broad range of chemical and biological properties, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
It’s known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could influence its bioavailability.
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting they may have diverse molecular and cellular effects .
Action Environment
The amphoteric nature of imidazole rings, which allows them to show both acidic and basic properties , could potentially influence how environmental factors affect the compound’s action.
Safety and Hazards
properties
IUPAC Name |
7-chloro-3H-benzimidazole-5-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2.ClH/c9-5-1-4(8(12)13)2-6-7(5)11-3-10-6;/h1-3H,(H,10,11)(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNXELBKUYSULK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC=N2)Cl)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride |
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